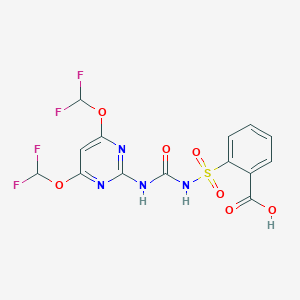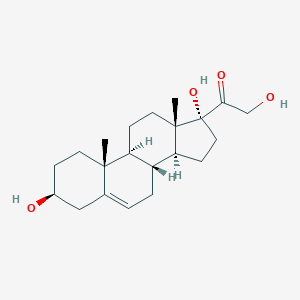![molecular formula C9H8N2O2 B045297 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118500-15-5](/img/structure/B45297.png)
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, also known as MBIC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBIC is a heterocyclic compound that contains both imidazole and aldehyde functional groups.
Aplicaciones Científicas De Investigación
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its ability to chelate these ions. 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has also been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. Furthermore, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been studied as an antibacterial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde varies depending on its application. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde chelates metal ions, leading to a change in its fluorescence intensity. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde induces apoptosis in cancer cells by activating caspase-3 and downregulating Bcl-2 expression. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde inhibits bacterial growth by disrupting the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to have various biochemical and physiological effects. As a fluorescent probe, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been used to detect metal ions in various biological samples, including blood and urine. As an antitumor agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit tumor growth in various cancer cell lines. As an antibacterial agent, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has been shown to inhibit bacterial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde has several advantages as a research tool, including its high purity and good yield in synthesis, its ability to chelate metal ions, and its potential applications in various fields of research. However, 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential applications as a fluorescent probe for metal ion detection, as well as its potential applications in other fields, such as environmental monitoring. Another direction is to further study its potential as an antitumor and antibacterial agent, including its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde and its potential toxicity.
Métodos De Síntesis
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of sulfuric acid. This method yields a high purity of 1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde with a good yield. Other methods include the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of acetic acid, and the reaction of 2-nitrobenzimidazole with sodium borohydride in methanol, followed by oxidation with sodium hypochlorite.
Propiedades
Número CAS |
118500-15-5 |
|---|---|
Nombre del producto |
1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde |
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-methoxybenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 |
Clave InChI |
PWYWBMFJZQFSRL-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N=C1C=O |
SMILES canónico |
CON1C2=CC=CC=C2N=C1C=O |
Sinónimos |
1H-Benzimidazole-2-carboxaldehyde,1-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



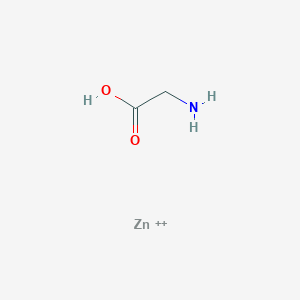
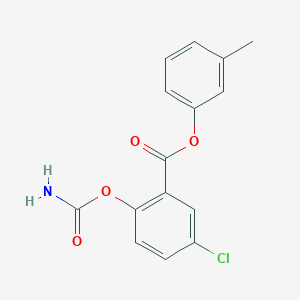
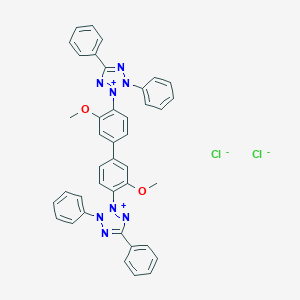
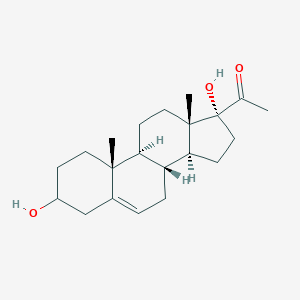
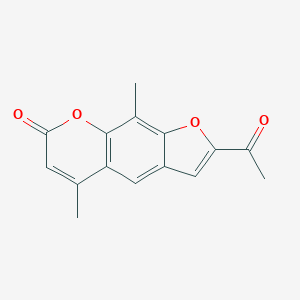
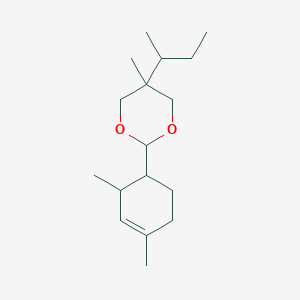
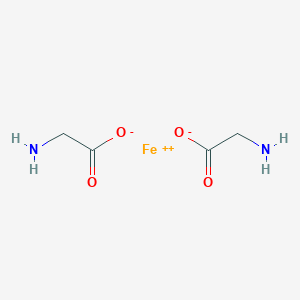

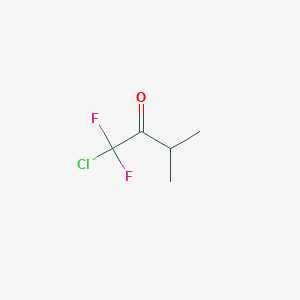
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
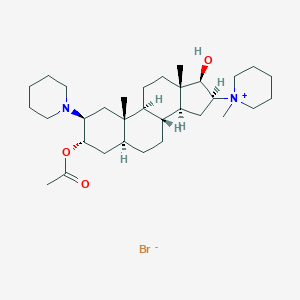
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
